

# Target Identification Studies: 7-Bromo-8-methoxyquinazolin-2-amine

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## Compound of Interest

Compound Name: 7-Bromo-8-methoxyquinazolin-2-amine

Cat. No.: B8129289

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## Executive Summary & Chemical Context

**7-Bromo-8-methoxyquinazolin-2-amine** is a highly functionalized "privileged structure." In drug discovery, this specific scaffold—combining the 2-aminoquinazoline core with an 8-methoxy group and a 7-bromo handle—serves as a critical junction point. It is structurally homologous to known inhibitors of CDC-like kinase 3 (CLK3), PDK1, and Adenosine Receptors (A2A/A2B).

The presence of the 7-bromo substituent is chemically significant: it acts as a reactive handle for cross-coupling (e.g., Suzuki-Miyaura) to expand the molecule into a high-affinity lead, or to attach linkers for affinity chromatography. The 8-methoxy group typically enforces a specific conformation (via intramolecular H-bonds) or fills a hydrophobic pocket in the target protein.

This guide details the Target Deconvolution Workflow required to transition this molecule from a phenotypic hit to a validated target-ligand pair.

## In Silico Profiling & The "Suspect List"

Before initiating wet-lab proteomics, a cheminformatic analysis narrows the search space. Based on the 2-amino-8-methoxyquinazoline pharmacophore, the following targets have high prior probability:

Target Class	Specific Candidate	Rationale (SAR Homology)
Kinases	CLK3, PDK1, CDK	The 2-aminoquinazoline core mimics the adenine ring of ATP. The 8-methoxy group often aligns with the hinge region or solvent front.
GPCRs	Adenosine (A2A/A2B)	Structural similarity to known adenosine antagonists (e.g., ZM-241385 analogs).
GPCRs	-Adrenergic	Quinazolines (e.g., Prazosin) are classic -blockers. The 2-amino group is critical for receptor docking.
Enzymes	PDE (Phosphodiesterase)	Quinazoline scaffolds frequently inhibit PDE5/PDE10.

## Technical Workflow: Chemical Proteomics

The gold standard for validating the target of a small molecule is Affinity-Based Protein Profiling (ABPP) or Pulldown Assays.

### Phase 1: SAR-Guided Probe Design

You cannot simply attach a biotin tag randomly; you must identify a "solvent-exposed" vector.

- SAR Validation: Synthesize the 7-dehalo (7-H) and N-methyl analogs.
  - Scenario A: If the 7-H analog loses activity, the Bromine is essential (likely a halogen bond). Action: Attach linker to the 2-amino group.

- Scenario B (Most Likely): The 7-Br is a synthetic handle. Action: Use Suzuki coupling to attach a PEG-linker ending in Biotin or a Photo-affinity tag (Diazo/Azide) at the 7-position.

## Phase 2: Affinity Chromatography Protocol

Objective: Enrich proteins that bind specifically to the **7-Bromo-8-methoxyquinazolin-2-amine** matrix.

- Lysate Preparation: Use relevant cell lines (e.g., HeLa, HEK293) lysed in mild buffer (0.5% NP-40) to preserve native protein complexes.
- Incubation:
  - Experiment: Lysate + Biotinylated Probe (1–10  $\mu$ M).
  - Competitor Control (Critical): Lysate + Biotinylated Probe + 100x Excess Free Ligand (Parent Molecule).
- Capture: Streptavidin-magnetic beads.
- Elution: Boil in SDS-buffer or specific elution with high-concentration free ligand.
- Analysis: LC-MS/MS (TMT labeling for quantification).
  - Hit Criteria: Proteins showing >5-fold enrichment in the Experiment vs. Competitor Control.

## Phase 3: Label-Free Validation (CETSA)

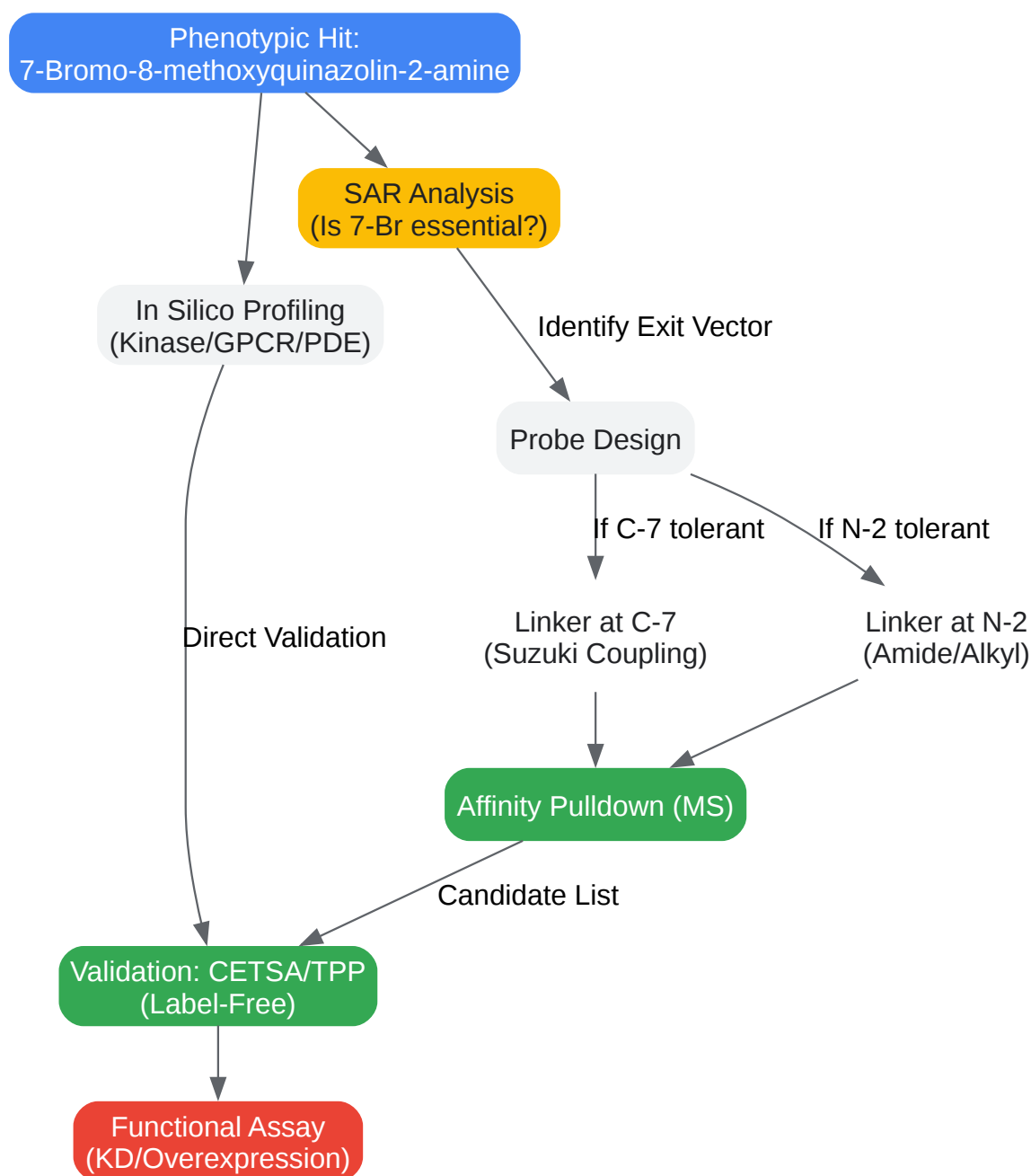
To rule out linker artifacts, validate using the unmodified parent compound via Cellular Thermal Shift Assay (CETSA).

- Principle: Ligand binding stabilizes the target protein, increasing its melting temperature ( ).
- Readout: Western Blot (if antibodies exist) or Mass Spec (TPP) to observe the thermal shift of the candidate protein in the presence of the drug.

## Visualization of Workflows

### Diagram 1: Target Deconvolution Decision Tree

This flowchart illustrates the logical progression from a phenotypic hit to a validated target.

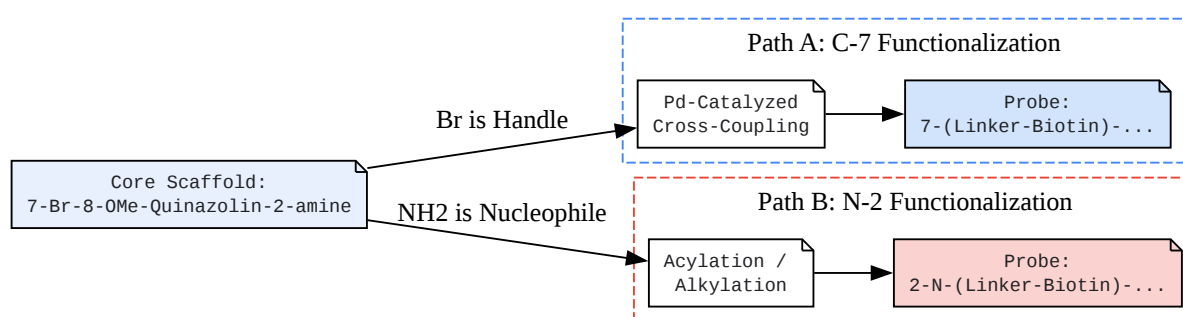


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Caption: Systematic workflow for identifying the target of **7-Bromo-8-methoxyquinazolin-2-amine**, prioritizing linker strategy and label-free validation.

## Diagram 2: Chemical Probe Strategy

Visualizing the specific modification of the scaffold for affinity enrichment.



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Caption: Synthetic routes for converting the **7-bromo-8-methoxyquinazolin-2-amine** scaffold into a chemical proteomics probe.

## Experimental Protocols

### Protocol A: Synthesis of Biotinylated Probe (Suzuki Strategy)

If SAR indicates the 7-position is solvent-exposed.

- Reagents: **7-Bromo-8-methoxyquinazolin-2-amine** (1 eq), Biotin-PEG4-alkyne (1.2 eq), (5 mol%), (2 eq).
- Solvent: Dioxane/Water (4:1), degassed.

- Condition: Heat to 90°C for 4 hours under Argon.
- Purification: Reverse-phase HPLC.
- QC: Verify by LC-MS (Expected Mass = Parent - Br + Linker).

## Protocol B: Cellular Thermal Shift Assay (CETSA)

- Treatment: Treat live cells with 10  $\mu$ M **7-Bromo-8-methoxyquinazolin-2-amine** or DMSO (control) for 1 hour.
- Heating: Aliquot cell suspension into PCR tubes. Heat at a gradient (40°C to 67°C) for 3 minutes.
- Lysis: Lyse cells using freeze-thaw cycles (3x). Centrifuge at 20,000 x g for 20 mins to pellet precipitated (unstable) proteins.
- Detection: Analyze the supernatant (soluble fraction) via Western Blot (for specific candidates like CLK3/PDK1) or Mass Spec.
- Result: A shift in the aggregation curve to higher temperatures indicates direct target binding.

## References

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